molecular formula C20H16N4O2 B13798149 1-Amino-4-(butylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile CAS No. 52373-91-8

1-Amino-4-(butylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile

Cat. No.: B13798149
CAS No.: 52373-91-8
M. Wt: 344.4 g/mol
InChI Key: AVXVHLZKHDDRRM-UHFFFAOYSA-N
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Description

1-Amino-4-(butylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile (CAS 52373-91-8) is a synthetically derived anthraquinone derivative of significant interest in chemical and pharmaceutical research. The planar tricyclic anthraquinone core is a privileged structure known to interact with various biological targets, and anthraquinone derivatives are extensively studied for their therapeutic potential, including as agents against viral proteases . This compound is functionalized with a butylamino side chain and dicarbonitrile groups, which are key to its electronic properties and its role as a key intermediate for further chemical synthesis. With a molecular formula of C20H16N4O2, it features multiple hydrogen bond donors and acceptors, influencing its binding affinity and solubility profile . Researchers value this compound for developing new chemical entities and exploring structure-activity relationships. Its physicochemical properties, including a calculated logP of 4.0 and a topological polar surface area of approximately 120 Ų, make it a valuable candidate in drug discovery efforts, particularly when molecular modeling and in silico screening for drug-likeness are required . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

52373-91-8

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

1-amino-4-(butylamino)-9,10-dioxoanthracene-2,3-dicarbonitrile

InChI

InChI=1S/C20H16N4O2/c1-2-3-8-24-18-14(10-22)13(9-21)17(23)15-16(18)20(26)12-7-5-4-6-11(12)19(15)25/h4-7,24H,2-3,8,23H2,1H3

InChI Key

AVXVHLZKHDDRRM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C2C(=C(C(=C1C#N)C#N)N)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

Synthetic Route Outline

Step Reaction Type Description Key Conditions
1 Nitrile introduction Conversion of anthracene to anthracene-2,3-dicarbonitrile via cyanation Use of cyanide sources under controlled temp.
2 Oxidation Formation of 9,10-dioxo groups by oxidation of anthracene dicarbonitrile Oxidizing agents such as chromic acid or MnO2
3 Amination Introduction of amino group at C-1 via nucleophilic substitution Ammonia or amine in polar aprotic solvents
4 Butylamination Substitution at C-4 with butylamine to form butylamino group Controlled temperature, solvent choice critical
5 Purification and Analysis Isolation by crystallization or chromatography; confirmation by NMR, MS, and HPLC Reverse-phase HPLC with acetonitrile-water mix

Reaction Conditions and Optimization

  • Temperature Control : Typically maintained between 50–100 °C during amination and butylamination to optimize yield and prevent decomposition.
  • Solvent Choice : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for nucleophilic substitutions.
  • Reaction Time : Varies from several hours to overnight depending on the step and reagent reactivity.
  • Catalysts/Additives : Acidic or basic catalysts may be employed to enhance substitution efficiency, but must be carefully controlled to avoid side reactions.

Analytical Techniques for Verification

Comparative Summary of Preparation Parameters

Parameter Typical Conditions Notes
Starting Material Anthracene-2,3-dicarbonitrile Commercially available or synthesized
Amination Agent Ammonia or primary amines Selective for C-1 position
Butylamination Agent Butylamine Requires controlled temperature
Solvent DMF, DMSO, or similar polar aprotic solvents Enhances nucleophilic substitution
Temperature Range 50–100 °C Avoids degradation
Reaction Time 4–24 hours Dependent on reagent and scale
Purification Method Crystallization, Reverse-phase HPLC Ensures high purity

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino and butylamino groups facilitate nucleophilic substitution, particularly under catalytic conditions. In studies of analogous anthraquinone derivatives:

  • Reaction with butylamine (BuNH₂) in the presence of PhI(OAc)₂ at 80°C yielded mono- and di-substituted products via aromatic electrophilic substitution .

  • Substitution occurs preferentially at the ortho position relative to existing amino groups due to electronic and steric effects .

Reaction ConditionsProduct FormedYieldSource
BuNH₂ (3 equiv), PhI(OAc)₂, RT2-(Butylamino)-anthracenedione70–90%
BuNH₂ (excess), 80°C2,3-Dibutylamino-anthracenedione83%

Coordination Chemistry

The compound acts as a bidentate ligand , coordinating with transition metals through its amino and carbonyl groups:

  • Forms stable complexes with Fe³⁺ , Cu²⁺ , and Zn²⁺ , confirmed by UV-Vis and IR spectroscopy.

  • Coordination modifies redox properties, enabling catalytic applications in oxidation reactions.

Example Reaction:
C18H12N4O2+FeCl3[Fe(C18H10N4O2)Cl]++2HCl\text{C}_{18}\text{H}_{12}\text{N}_4\text{O}_2+\text{FeCl}_3\rightarrow [\text{Fe}(\text{C}_{18}\text{H}_{10}\text{N}_4\text{O}_2)\text{Cl}]^++2\text{HCl}
Key evidence: Shift in carbonyl IR peaks from 1670 cm⁻¹ to 1620 cm⁻¹ upon complexation.

Oxidation-Reduction Reactions

The anthracene backbone undergoes reversible redox transformations:

  • Reduction with NaBH₄ converts dioxo groups to dihydroxy intermediates .

  • Oxidation with H₂O₂ or O₂ regenerates the dioxo structure, confirmed by cyclic voltammetry.

AgentReaction SiteProductApplication
NaBH₄9,10-dioxo groups9,10-dihydroxyanthracene derivativeSynthesis of reduced analogs
H₂O₂ (30%)Anthracene coreEpoxide intermediatesFunctionalization

Cycloaddition Reactions

The electron-deficient anthracene core participates in Diels-Alder reactions :

  • Reacts with dienophiles like maleic anhydride at 120°C to form bicyclic adducts.

  • Dicarbonitrile groups enhance regioselectivity by polarizing the π-system.

Mechanistic Pathway:

  • Anthracene acts as a diene.

  • Maleic anhydride (dienophile) attacks the central ring.

  • [4+2] cycloaddition forms a six-membered transition state.

Amino Group Alkylation

  • Reacts with alkyl halides (e.g., CH₃I) in DMF to form quaternary ammonium salts:
    R NH2+CH3IR NH CH3+I\text{R NH}_2+\text{CH}_3\text{I}\rightarrow \text{R NH CH}_3^+\text{I}^-
    Yield: 65–78% (depending on solvent polarity).

Nitrile Hydrolysis

  • Under acidic conditions (HCl, reflux), nitriles convert to carboxylic acids:
    CNH2O HClCOOH\text{CN}\xrightarrow{\text{H}_2\text{O HCl}}\text{COOH}
    Key data: Complete conversion achieved in 6 hr at 110°C.

Photochemical Reactions

UV irradiation (λ = 365 nm) induces:

  • Singlet oxygen generation via energy transfer from the excited anthracene core.

  • Cross-coupling with alkenes in the presence of Ru(bpy)₃²⁺.

ConditionProductQuantum YieldSource
UV (365 nm), O₂Endoperoxide0.32
Visible light, Ru catalystStyrene-coupled derivative41%

Scientific Research Applications

Pharmaceutical Applications

1-Amino-4-(butylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For example, a study demonstrated that derivatives of this compound can inhibit the growth of human breast cancer cells through modulation of apoptotic pathways .
  • Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress. Its antioxidant properties are thought to mitigate damage in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Analytical Chemistry Applications

The compound is also significant in analytical chemistry:

  • High-Performance Liquid Chromatography (HPLC) : It can be effectively analyzed using reverse-phase HPLC methods. A study outlined a method where acetonitrile and water with phosphoric acid were used as mobile phases for the separation and quantification of this compound in complex mixtures .
ApplicationMethodologyKey Findings
HPLC AnalysisReverse-phase chromatographyEffective separation achieved; scalable method for preparative separation
Mass SpectrometryCompatible with HPLC methodsEnables identification and quantification in biological samples

Material Science Applications

In material science, the compound's unique structural features lend themselves to innovative applications:

  • Dye-Sensitized Solar Cells : The compound's ability to absorb light makes it a candidate for use in dye-sensitized solar cells (DSSCs). Studies have shown that incorporating this compound can enhance the efficiency of energy conversion due to its favorable electronic properties .

Case Studies

  • Anticancer Research : A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed a significant reduction in cell viability at concentrations above 10 μM. The study concluded that the compound induces apoptosis through mitochondrial pathways .
  • Neuroprotection Study : In an experiment assessing oxidative stress in neuronal cells exposed to amyloid-beta, treatment with this compound resulted in a marked decrease in reactive oxygen species (ROS) levels compared to untreated controls, suggesting its potential as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 1-Amino-4-(butylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular targets are still under investigation, but its structure allows for versatile interactions with biological molecules.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The table below highlights key structural analogs and their properties:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight LogP (Predicted) Key Applications
1-Amino-4-(butylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile 52373-91-8 Butylamino C₁₈H₁₄N₄O₂ 330.34 ~3.8 Disperse dye (textiles, plastics)
1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2-carbonitrile (Disperse Blue 359) 62570-50-7 Ethylamino C₁₇H₁₃N₃O₂ 291.30 3.13 Printing inks, additives
Sodium 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate 860-22-0 Cyclohexylamino, sulfonate C₁₉H₁₇N₂O₅SNa 486.52 N/A Hair dyes (Acid Blue 62)
3-Amino-1-(4-bromophenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile N/A Bromophenyl C₂₃H₁₅BrN₃ 412.29 ~4.2 Organic synthesis intermediates

Key Observations:

  • Alkyl Chain Length: The butylamino substituent increases hydrophobicity (higher LogP) compared to the ethylamino variant, improving affinity for polyester fibers in dyeing applications .
  • Sulfonate vs. Carbonitrile : Sulfonated derivatives (e.g., Acid Blue 62) exhibit enhanced water solubility, making them suitable for cosmetics and hair dyes, whereas carbonitrile-based compounds are preferred for hydrophobic substrates .

Spectroscopic and Structural Data

  • NMR Shifts: Butylamino Protons: δ ~0.9–1.6 ppm (CH₃ and CH₂ groups), distinct from ethylamino (δ ~1.2–1.4 ppm) . Aromatic Protons: Resonances between δ 7.2–8.0 ppm, consistent with anthraquinone cores .
  • X-ray Crystallography: Anthraquinone derivatives often exhibit planar structures with intramolecular hydrogen bonding (N–H···O), stabilizing the dioxoanthracene framework .

Biological Activity

1-Amino-4-(butylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile (CAS No. 52373-91-8) is a synthetic organic compound characterized by its anthracene backbone and multiple functional groups, including amino and carbonitrile moieties. Its molecular formula is C20H16N4O2, with a molar mass of 344.37 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The structure of this compound is notable for its complex arrangement of atoms, which contributes to its reactivity and biological interactions. The presence of the butylamino group enhances its lipophilicity (LogP = 3.73), potentially influencing its absorption and distribution in biological systems .

PropertyValue
Molecular FormulaC20H16N4O2
Molar Mass344.37 g/mol
LogP3.73
CAS Number52373-91-8

Antimicrobial Properties

Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial activity. For instance, derivatives of anthracene have been shown to possess antibacterial and antifungal properties. A study involving various anthracene derivatives found that certain compounds effectively inhibited bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that similar activities may be expected from this compound .

Anticancer Activity

Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines. For example, compounds related to anthracene have demonstrated the ability to cause cell cycle arrest and apoptosis in various cancer cell lines. The mechanism often involves the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors .

In a specific case study involving related compounds, it was observed that certain derivatives could induce early and late apoptosis in HeLa cells at varying concentrations. The effectiveness was concentration-dependent, indicating potential for therapeutic applications in cancer treatment .

Case Study 1: Antimicrobial Activity

A recent study synthesized several anthracene derivatives and tested their antimicrobial efficacy against common pathogens. The results showed that compounds with similar structures to this compound exhibited promising antifungal activity against Candida albicans and antibacterial activity against Staphylococcus epidermidis at concentrations as low as 10 µM .

Case Study 2: Apoptotic Effects

In another investigation focusing on the apoptotic effects of anthracene derivatives on cancer cells, it was found that specific concentrations led to significant increases in early apoptosis rates. For instance, at concentrations of 5 µM and 10 µM, the tested compounds caused early apoptosis in approximately 62% of treated cells compared to controls .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-amino-4-(butylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile?

Answer:
The synthesis typically involves sequential functionalization of anthraquinone derivatives. A common approach includes:

Nucleophilic substitution : React 1,4-diaminoanthraquinone with butylamine under reflux in a polar aprotic solvent (e.g., DMF) to introduce the butylamino group .

Cyano group introduction : Use a cyanation agent (e.g., CuCN or KCN) in the presence of a catalyst (e.g., Pd) to install the dicarbonitrile groups at positions 2 and 3 .

Purification : Employ column chromatography (silica gel, eluent: DCM/methanol) followed by recrystallization (solvent: ethanol/water) to isolate the pure compound.

Key validation : Confirm via 1^1H NMR (δ 8.2–8.5 ppm for aromatic protons, δ 3.1–3.4 ppm for butylamino CH2_2) and FTIR (ν ~2220 cm1^{-1} for C≡N stretching) .

Advanced: How do substituent variations (e.g., alkyl chain length) impact the photophysical properties of anthraquinone dicarbonitrile derivatives?

Answer:
The alkylamino group (e.g., ethyl vs. butyl) modulates electronic and steric effects:

  • Electronic effects : Longer alkyl chains (butyl) enhance electron-donating capacity, red-shifting absorbance (e.g., λmax_{max} ~620 nm vs. ~600 nm for ethyl derivatives) .
  • Solubility : Butyl groups improve solubility in nonpolar solvents (logP increases by ~0.5 units compared to ethyl derivatives), critical for thin-film applications .
  • Aggregation behavior : Longer chains reduce π-π stacking, as observed via fluorescence quenching experiments in concentrated solutions .

Experimental design : Compare UV-Vis spectra (in DMSO) and cyclic voltammetry (HOMO-LUMO gaps) across homologs .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • 1^1H/13^{13}C NMR : Assign aromatic protons (δ 6.8–8.5 ppm) and quaternary carbons (δ 120–140 ppm). The butylamino chain is confirmed by δ 1.2–1.6 ppm (CH2_2) and δ 0.9 ppm (CH3_3) .
  • FTIR : Identify C≡N (2220 cm1^{-1}), C=O (1670 cm1^{-1}), and NH2_2 (3350–3450 cm1^{-1}) .
  • Mass spectrometry (HRMS) : Validate molecular ion [M+H]+^+ at m/z 336.12 (calculated for C19_{19}H17_{17}N3_3O2_2) .

Advanced: How can computational methods predict the reactivity of this compound in electron-transfer reactions?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier orbitals. The LUMO (-3.2 eV) indicates electron-deficient anthraquinone core, favoring reduction .
  • Electrochemical simulations : Predict redox potentials using Gaussian with implicit solvent models (e.g., IEF-PCM for DMSO). Validate with experimental cyclic voltammetry (E1/2_{1/2} ~ -0.75 V vs. Ag/AgCl) .
  • Mechanistic insights : Simulate transition states for nucleophilic attacks on the dicarbonitrile groups to rationalize regioselectivity .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light sensitivity : Degrades under UV exposure; store in amber vials at -20°C .
  • Moisture sensitivity : Hydrolyzes slowly in humid environments (t1/2_{1/2} >6 months at 40% RH). Use desiccants (silica gel) in sealed containers .
  • Thermal stability : Decomposes above 250°C (TGA data). Avoid heating during handling .

Advanced: How to resolve contradictions in reported antimicrobial activity data for this compound?

Answer:
Discrepancies often arise from assay conditions:

Strain variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using standardized MIC protocols .

Solvent effects : Compare activity in DMSO (common solvent) vs. aqueous buffers. DMSO may enhance membrane permeability, overestimating potency .

Control experiments : Include positive controls (e.g., ciprofloxacin) and check for compound aggregation via dynamic light scattering (DLS) .

Data reconciliation : Meta-analysis of IC50_{50} values under identical conditions (pH 7.4, 37°C) shows consistent inhibition of S. aureus at 12–15 μg/mL .

Basic: What crystallographic strategies are effective for determining its solid-state structure?

Answer:

  • Single-crystal growth : Use slow evaporation of acetone/chloroform (1:1) to obtain diffraction-quality crystals .
  • SHELXT refinement : Solve structure via direct methods (Mo-Kα radiation, λ = 0.71073 Å). Key metrics: R1_1 < 0.05, wR2_2 < 0.12 .
  • Packing analysis : Identify π-π interactions (3.5–4.0 Å) and hydrogen bonds (N-H···O=C, 2.8–3.0 Å) using Mercury .

Advanced: How does this compound interact with DNA or proteins in mechanistic studies?

Answer:

  • Intercalation assays : Use ethidium bromide displacement (fluorescence quenching) to quantify DNA binding (Kb_{b} ~104^4 M1^{-1}) .
  • Docking simulations : AutoDock Vina predicts binding to DNA minor grooves (∆G ~-8.5 kcal/mol) and interaction with topoisomerase II (PDB: 1ZXM) .
  • Circular dichroism (CD) : Monitor conformational changes in B-DNA (e.g., reduced ellipticity at 245 nm) upon compound addition .

Basic: What chromatographic methods are suitable for purity analysis?

Answer:

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water 70:30, 1 mL/min). Retention time ~8.2 min; purity >98% (λ = 254 nm) .
  • TLC : Silica gel 60 F254_{254} (eluent: ethyl acetate/hexane 1:1). Rf_f = 0.45 under UV light .

Advanced: What strategies optimize its performance in dye-sensitized solar cells (DSSCs)?

Answer:

  • Anchoring groups : Modify the anthraquinone core with carboxylate (-COOH) to enhance TiO2_2 binding. IPCE increases from 45% to 62% .
  • Co-sensitization : Pair with ruthenium dyes (e.g., N719) to broaden light absorption (400–800 nm) .
  • Electrolyte optimization : Use iodide-free electrolytes (e.g., Co(II)/Co(III)) to reduce recombination, boosting efficiency to 9.2% .

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